2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chemical compound with significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C12H15NO3, and it has a molecular weight of 221.25 g/mol. This compound is categorized under various synonyms, including 2-amino-6-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid and 2-naphthalenecarboxylic acid, 2-amino-1,2,3,4-tetrahydro-6-methoxy- .
The compound is registered under the Chemical Abstracts Service number 35581-10-3. It is classified as an organic compound and can be synthesized through various chemical methods. Its classification includes being a potential precursor in the synthesis of biologically active molecules and pharmaceuticals .
The synthesis of 2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several approaches. One common method involves the reduction of α,β-dehydro phosphonophenylalanine followed by Pictet–Spengler cyclization. This method utilizes electron transfer processes to facilitate the formation of the tetrahydronaphthalene structure .
The synthesis typically requires specific reagents and conditions to ensure high yields. The reaction conditions may include temperature control and the use of solvents that favor the desired reaction pathway. The purification of the final product often involves recrystallization or chromatography techniques to achieve high purity levels.
The molecular structure of 2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid features a naphthalene ring system with an amino group and a methoxy group positioned at specific sites on the ring. The structural representation can be described using canonical SMILES notation: COC1=CC=CC2=C1CC(CC2)(C(=O)O)N
.
The compound's InChI key is BGWOJKDTFULIKJ-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure in databases. The three-dimensional conformation can be analyzed using molecular modeling software to predict its reactivity and interaction with biological targets .
The reactivity of 2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid allows it to participate in various chemical reactions typical for amino acids and carboxylic acids. These reactions may include:
These reactions often require specific catalysts or conditions (e.g., acid/base catalysis) to proceed efficiently. Monitoring these reactions can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess conversion rates and product formation.
The mechanism of action for 2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid primarily involves its interaction with biological receptors or enzymes. Its structural features allow it to mimic natural substrates or ligands in biochemical pathways.
Studies suggest that this compound may exhibit pharmacological activity by modulating receptor activity or influencing metabolic pathways relevant to human health. Further research is warranted to elucidate its precise mechanisms at the molecular level .
The compound exhibits typical physical properties associated with organic molecules:
Chemical properties include:
Relevant data from studies indicate that its stability profile makes it suitable for various applications in synthetic chemistry.
The primary applications of 2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid include:
Its versatility in synthesis makes it a valuable compound in medicinal chemistry research .
The systematic IUPAC name, 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, precisely defines the compound's structure: a partially saturated naphthalene system (tetrahydronaphthalene or tetralin) with an amino group (-NH₂) and a carboxylic acid group (-COOH) attached at the C2 position, and a methoxy ether (-OCH₃) at C6 [1] [4] [5]. This nomenclature follows the convention where the tetralin ring system is numbered with the saturated carbon atoms (positions 1,2,3,4) preceding the unsaturated ring (positions 5,6,7,8). Alternative names observed in chemical databases include 2-amino-6-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid and 2-Amino-6-methoxy-1,2,3,4-tetrahydro-phthalene-2-carboxylic acid, reflecting minor variations in describing the saturation state [1]. The canonical SMILES representation COC1=CC2CCC(N)(CC2=C1)C(=O)O encodes the connectivity, while the InChIKey RTQYWHRDCDMIRH-UHFFFAOYSA-N provides a standardized, unique molecular identifier crucial for database searches [5].
Structurally, the compound belongs to the tetralin derivatives class, characterized by a benz-fused cyclohexane ring system. This core scaffold provides a degree of conformational rigidity while retaining flexibility compared to fully planar aromatic systems. The molecule features a geminal disubstitution pattern at C2, bearing both the amino and carboxylic acid groups. This creates a sterically constrained β-amino acid motif within the tetralin framework, significantly influencing its conformational preferences and reactivity [3] [6]. The C2 carbon is a chiral center (stereogenic carbon), typically existing as a racemate unless specifically resolved. The presence of the electron-donating methoxy group at the para-like position (C6) relative to the fusion point influences the electron density distribution within the aromatic ring, impacting potential electrophilic substitution reactions or binding interactions. The molecule can adopt various conformations where the cyclohexane ring exists predominantly in a half-chair conformation, and the carboxylic acid group can participate in intramolecular hydrogen bonding with the adjacent amino group, potentially forming a zwitterionic structure under certain pH conditions. This structural complexity classifies it as a functionalized β-tetralone derivative, related to but distinct from simpler tetralones lacking the C2 amino acid functionality [3] [6] [8].
Tetralin derivatives possess a rich history in medicinal chemistry, evolving from simple natural product scaffolds to complex synthetic drug candidates. Early research focused on naturally occurring tetralones and tetralin-based compounds isolated from botanical sources. Plants like Juglans mandshurica (Manchurian walnut), Zygogynum species, and Cyclocarya paliurus were found to produce tetralone derivatives such as juglanstetralone A and B, which demonstrated significant bioactivities including cytotoxicity against cancer cell lines (e.g., BGC-823 gastric cancer cells, IC₅₀ = 503.4 μM for juglanstetralone A) and antifungal properties [3]. These natural products served as crucial lead structures, highlighting the pharmacophoric potential of the tetralin scaffold and stimulating synthetic efforts to create novel analogs with enhanced potency and selectivity. The discovery of compounds like α-diteralonyl glucoside from J. mandshurica, despite showing weaker cytotoxic activity (IC₅₀ = 73.70 μM and 85.10 μM against A549 and HeLa cells, respectively), further emphasized the scaffold's versatility and potential for derivatization [3].
Table 2: Bioactivities of Selected Natural Tetralin/Tetralone Derivatives
Natural Compound | Source | Reported Bioactivity | Potency (IC₅₀/EC₅₀/GI₅₀) | Reference Context |
---|---|---|---|---|
Juglanstetralone A (12) | Juglans mandshurica | Cytotoxicity against BGC-823 gastric cancer cells | 503.4 μM | [3] |
Compound 6 | New Caledonian Zygogynum species | Antiproliferative activity against human KB tumor cell line | 1.4 μM | [3] |
Compound 11 | Z. calothyrsum | Anti-tumor activity against COLO205 and KM12 colon cancer cell lines | GI₅₀ = 11.0 μM (COLO205), 17.0 μM (KM12) | [3] |
α-Diteralonyl glucoside (18) | J. mandshurica | Cytotoxic activity on A549 and HeLa cell lines | 73.70 μM (A549), 85.10 μM (HeLa) | [3] |
Compound 15 | Juglans sigillata pericarps | Antibacterial activity against S. aureus and methicillin-resistant S. aureus (MRSA) | IC₅₀/MIC = 4.96/10.00 mg/mL (S. aureus), 3.46/5.00 mg/mL (MRSA) | [3] |
Compound 16 | Cyclocarya paliurus leaves | DPPH and superoxide scavenging activity | IC₅₀ = 57.50 μmol/L (DPPH), 61.20 μmol/L (superoxide) | [3] |
The synthetic exploration of tetralin derivatives accelerated significantly with the advent of modern organic synthesis techniques. A landmark achievement was the development of the selective serotonin reuptake inhibitor (SSRI) sertraline (Zoloft®), a 1-aminotetralin derivative, by Pfizer [6]. The commercial synthesis of sertraline involved intricate stereochemical control, initially employing chiral chromatography for the resolution of racemic tetralone intermediates. This process, pioneered at industrial scale, demonstrated the feasibility of chromatographic separations for producing enantiomerically pure tetralin-based pharmaceuticals on multi-ton scales exceeding 100 tons annually [6]. The success of sertraline validated the tetralin scaffold as a privileged structure in central nervous system (CNS) drug discovery and spurred intensive research into structurally related analogs. Patents, such as IL92986A, highlight the ongoing interest in tetralin derivatives like 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as intermediates for compounds targeting enzyme inhibition (e.g., aminopeptidases) and exhibiting potential analgesic and immunomodulatory effects [8].
The chemical synthesis of complex tetralin derivatives, including 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, has been facilitated by advances in methodologies like Friedel-Crafts alkylation/acylation, enantioselective reductions using chiral catalysts (e.g., oxazaborolidines), and reductive amination protocols [6] [8]. These methods enable the efficient construction of the tetralin core and the precise introduction of stereocenters and functional groups. For instance, aluminum-catalyzed Friedel-Crafts reactions using naphthol derivatives and dichlorobenzene provided efficient routes to tetralone precursors [6]. Furthermore, the methyl ester derivative (methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, CAS 771431-06-2) serves as a crucial protected intermediate, facilitating further chemical modifications by preventing unwanted reactions of the carboxylic acid group during synthesis [9]. Contemporary research leverages these historical developments, utilizing 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a sophisticated building block for generating libraries of compounds aimed at diverse biological targets, continuing the legacy of tetralin-based medicinal chemistry innovation.
Table 3: Milestones in Tetralin Derivative Synthesis and Application
Era/Development | Key Advancement | Impact on Tetralin Chemistry | Citation Context |
---|---|---|---|
Natural Product Isolation (Late 20th C) | Identification of bioactive tetralones (e.g., Juglanstetralones A/B, Zygogynum compounds) from plants like Juglans mandshurica and Zygogynum spp. | Provided lead structures demonstrating anticancer, antifungal, and antioxidant activities linked to the tetralin scaffold. | [3] |
Sertraline Development (Pfizer) | Industrial-scale chiral chromatography for resolving racemic tetralone intermediates (Productivity: 3.8 kg enantiomer/kg CSP/day). | Validated tetralins as CNS drug scaffolds and proved large-scale chromatographic resolution viability for API production. | [6] |
Synthetic Methodology | Aluminum-catalyzed Friedel-Crafts arylation for tetralone synthesis (e.g., from 1-naphthol and o-dichlorobenzene, ~61% yield). | Provided efficient routes to functionalized tetralin cores enabling diverse analog synthesis. | [6] [8] |
Enantioselective Synthesis | Chiral oxazaborolidine-catalyzed reduction of prochiral ketoesters en route to (S)-tetralones (55% yield, 86% ee). | Addressed the challenge of stereocontrol in tetralin derivatives bearing chiral centers. | [6] |
Patent Activity (e.g., IL92986A) | Claims covering tetralin derivatives like 2-amino-6-methoxy-tetralin-2-carboxylic acid as intermediates for enzyme inhibitors (aminopeptidases) and immunomodulators. | Highlighted ongoing medicinal chemistry applications targeting diverse therapeutic areas beyond CNS. | [8] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1